molecular formula C7H11NO3 B037808 (2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide CAS No. 111169-37-0

(2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide

Cat. No. B037808
M. Wt: 157.17 g/mol
InChI Key: OYSFGTKMTBMQEC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide, also known as MDL-29951, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyranocarboxamides and has been shown to possess a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of (2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Studies have shown that (2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide can modulate the expression of various cytokines and chemokines that are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. In addition, this compound has been shown to possess antiviral activity against several viruses, including HIV-1, hepatitis C virus, and influenza A virus.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide in lab experiments is its broad range of biological activities. This compound can be used to study various biological processes, including inflammation, tumor growth, and viral replication. However, one of the limitations of using this compound is its low yield in the synthesis method, which can make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for the study of (2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of (2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide involves the reaction of 2,6-dimethoxybenzaldehyde with (S)-proline methyl ester in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reduction reaction to yield the final product. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

(2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

111169-37-0

Product Name

(2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S,6R)-6-methoxy-3,6-dihydro-2H-pyran-2-carboxamide

InChI

InChI=1S/C7H11NO3/c1-10-6-4-2-3-5(11-6)7(8)9/h2,4-6H,3H2,1H3,(H2,8,9)/t5-,6+/m0/s1

InChI Key

OYSFGTKMTBMQEC-NTSWFWBYSA-N

Isomeric SMILES

CO[C@H]1C=CC[C@H](O1)C(=O)N

SMILES

COC1C=CCC(O1)C(=O)N

Canonical SMILES

COC1C=CCC(O1)C(=O)N

synonyms

2H-Pyran-2-carboxamide,3,6-dihydro-6-methoxy-,cis-(9CI)

Origin of Product

United States

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